![molecular formula C14H17NO3 B1395623 Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate CAS No. 1262412-28-1](/img/structure/B1395623.png)
Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate
Overview
Description
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate is a chemical compound with the molecular formula C8H13NO3 . It has a molecular weight of 171.19 g/mol .
Synthesis Analysis
A new bacterial strain, E105, has been introduced as a biocatalyst for the enantioselective hydrolysis of ethyl (R,S)-2-(2-oxopyrrolidin-1-yl) butyrate, (R,S)-1, to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid, (S)-2 . This strain was isolated from 60 soil samples using (R,S)-1 as the sole carbon source .Molecular Structure Analysis
The InChI string for Ethyl 2-(2-oxopyrrolidin-1-yl)acetate isInChI=1S/C8H13NO3/c1-7(10)12-6-5-9-4-2-3-8(9)11/h2-6H2,1H3
. The Canonical SMILES is CC(=O)OCCN1CCCC1=O
. Chemical Reactions Analysis
The purified lipase was used to catalyze resolution of racemic ethyl 2-(2-oxopyrrolidin-1-yl) butyrate to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 46.6 Ų and contains 4 rotatable bonds . It has a complexity of 191 .Scientific Research Applications
Pharmaceutical Reference Standards
Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate: is used as a reference standard in pharmaceutical testing . It serves as a benchmark for ensuring the quality and purity of pharmaceutical compounds, particularly in the quality control processes of drug manufacturing.
Biocatalysis
This compound has been utilized in biocatalysis, specifically in the enantioselective hydrolysis of ethyl esters . The process involves using a bacterial strain, Tsukamurella sp. E105 , as a biocatalyst to produce high-purity enantiomers for pharmaceutical applications, such as the synthesis of antiepileptic drugs.
Synthesis of Antiepileptic Drugs
One of the key applications of this compound is in the synthesis of Levetiracetam , an antiepileptic drug . The compound acts as an intermediate in the production of Levetiracetam, which is used to treat epilepsy and has a broad spectrum of efficacy.
Catalysis Research
In catalysis research, Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate is explored for its potential to act as a catalyst or a component of a catalytic system due to its unique structural properties. This can lead to more efficient chemical reactions in various industrial processes.
Chemical Synthesis
Drug Development
It is also instrumental in the development of new drugs, serving as a building block for creating novel therapeutic agents. Its unique chemical structure allows for the exploration of new pharmacological properties.
Analytical Chemistry
In analytical chemistry, Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate is used to develop analytical methods for detecting and quantifying pharmaceutical compounds . Its stability and reactivity make it suitable for use in various chromatographic techniques.
Educational Research
Lastly, this compound is used in educational settings for research and teaching purposes. It provides a practical example for students to learn about organic synthesis, reaction mechanisms, and the pharmaceutical applications of chemical compounds .
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound can be hydrolyzed by certain bacterial strains, such as tsukamurella tyrosinosolvens e105 . This strain was isolated from soil samples using the compound as the sole carbon source .
Mode of Action
The compound undergoes enantioselective hydrolysis when acted upon by the bacterial strain E105 . This process involves the breaking of the ester bond in the compound, resulting in the formation of (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .
Biochemical Pathways
The hydrolysis of the compound by the bacterial strain e105 suggests that it may play a role in the metabolic pathways of this bacterium .
Pharmacokinetics
The compound’s hydrolysis by the bacterial strain e105 suggests that it can be metabolized by certain microorganisms .
Result of Action
The hydrolysis of Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate by the bacterial strain E105 results in the formation of (S)-2-(2-oxopyrrolidin-1-yl) butyric acid . This suggests that the compound can serve as a carbon source for certain bacteria and may influence their growth and metabolic activity .
Action Environment
The action of Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate is influenced by environmental factors such as temperature and pH. For instance, the hydrolysis activity of the bacterial strain E105 reaches its maximum after cultivation at 200 rpm and 30 °C for 36 hours . The optimal reaction temperature, initial pH, substrate concentration, and concentration of suspended cells were found to be 30 °C, 6.8, 10 and 30 g/l (DCW), respectively .
properties
IUPAC Name |
ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)13(11-7-4-3-5-8-11)15-10-6-9-12(15)16/h3-5,7-8,13H,2,6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOPOWZATJTRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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